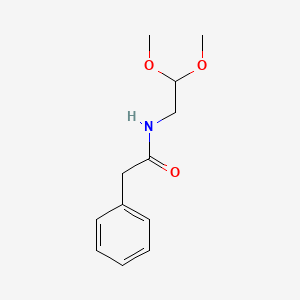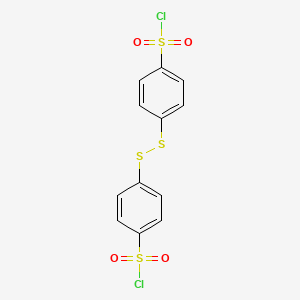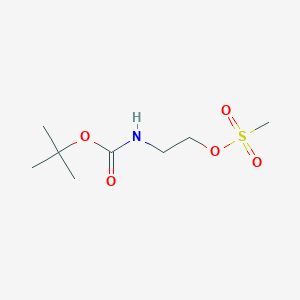
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is an organic compound with the molecular formula C8H17NO5S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with 2-aminoethanol to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate primarily undergoes substitution reactions. The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. Typical reaction conditions involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a Boc-protected amine derivative, while reaction with a thiol would produce a Boc-protected thioether.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is widely used in scientific research due to its role as a protecting group for amines. It is utilized in the synthesis of peptides and other complex organic molecules. In biology and medicine, it is used to modify biomolecules and study their functions. In the pharmaceutical industry, it is employed in the synthesis of drug candidates and intermediates .
Mécanisme D'action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate involves the formation of a stable Boc-protected amine. The Boc group protects the amine from unwanted reactions during subsequent synthetic steps. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
- 2-((tert-butoxycarbonyl)amino)ethyl trifluoromethanesulfonate
Uniqueness: Compared to similar compounds, 2-((tert-butoxycarbonyl)amino)ethyl methanesulfonate offers a balance of stability and reactivity. The methanesulfonate group is a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions. Additionally, the Boc group provides robust protection for amines, which can be easily removed under mild acidic conditions .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-6-13-15(4,11)12/h5-6H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCXQURAAVVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626838 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96628-67-0 | |
| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096628670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMG2KXK5CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

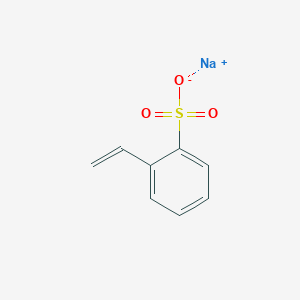
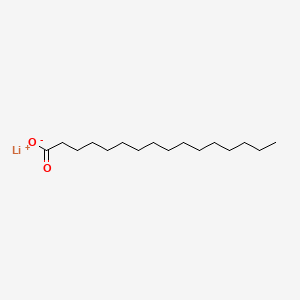


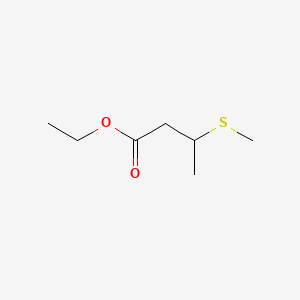
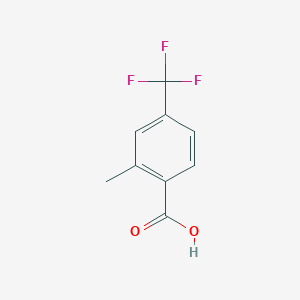
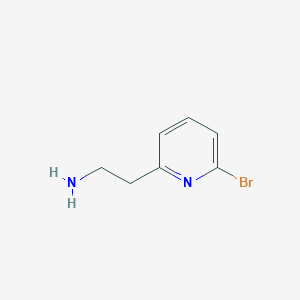
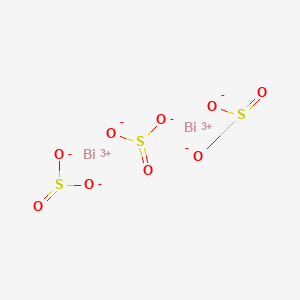
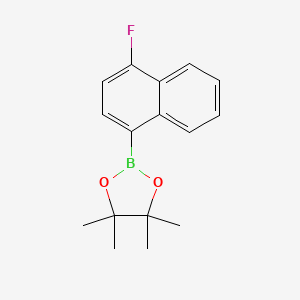
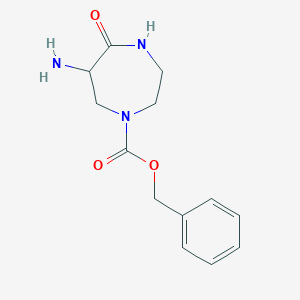
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
